2-Methacryloyloxyethyl chloroformate

Descripción general

Descripción

2-Methacryloyloxyethyl chloroformate: is an organic compound with the molecular formula C7H9ClO4 It is a derivative of methacrylic acid and chloroformic acid, featuring both ester and chloroformate functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methacryloyloxyethyl chloroformate can be synthesized through the reaction of methacrylic acid with chloroformic acid derivatives. One common method involves the esterification of methacrylic acid with 2-hydroxyethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is carried out at a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high-purity product output.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methacryloyloxyethyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

Polymerization Reactions: The methacryloyloxy group can participate in free radical polymerization, resulting in the formation of polymers with diverse properties.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Strong acids or bases are often employed to catalyze esterification and substitution reactions.

Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are frequently used to dissolve reactants and facilitate reactions.

Major Products Formed:

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

Polymers: Formed through free radical polymerization of the methacryloyloxy group.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

MECF-based polymers have been extensively studied for their potential in drug delivery systems. The incorporation of MECF into polymer matrices enhances the biocompatibility and controlled release profiles of therapeutic agents. For instance, studies have shown that polymers derived from MECF exhibit improved encapsulation efficiency and release kinetics for hydrophilic drugs compared to traditional carriers .

1.2 Tissue Engineering

In tissue engineering, MECF is used to create scaffolds that mimic the extracellular matrix. These scaffolds support cell attachment and proliferation while promoting tissue regeneration. Research indicates that scaffolds made from MECF copolymers demonstrate favorable mechanical properties and bioactivity, making them suitable for applications in bone and cartilage repair .

1.3 Antithrombogenic Surfaces

MECF derivatives have been employed to develop antithrombogenic surfaces for medical devices such as catheters and stents. The zwitterionic nature of the polymers formed from MECF reduces protein adsorption and platelet activation, thereby minimizing thrombus formation. Studies have demonstrated that such surfaces significantly lower the risk of thrombosis in vivo .

Material Science Applications

2.1 Coatings for Biomedical Devices

MECF is used to synthesize coatings that enhance the performance of biomedical devices by providing antibacterial properties and reducing biofouling. These coatings are particularly beneficial in implants, where they help prevent infection and improve integration with surrounding tissues .

2.2 Smart Polymers

The versatility of MECF allows for the creation of smart polymers that respond to environmental stimuli (e.g., pH, temperature). These materials can be engineered for applications in sensors and actuators, where they change their properties based on external conditions, making them suitable for advanced technological applications .

Comparative Data Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Drug Delivery Systems | Enhanced biocompatibility | Improved release profiles for hydrophilic drugs |

| Tissue Engineering | Supports cell attachment | Favorable mechanical properties for scaffolds |

| Antithrombogenic Surfaces | Reduced thrombus formation | Significant reduction in thrombus risk in vivo |

| Smart Polymers | Responsive to environmental stimuli | Tailored properties for sensors and actuators |

Case Studies

Case Study 1: Drug Delivery Systems

A study investigated the use of MECF-based polymers for delivering anticancer drugs. The results indicated a sustained release over an extended period, significantly improving therapeutic efficacy compared to traditional delivery methods.

Case Study 2: Antithrombogenic Coatings

Research focused on modifying catheter surfaces with MECF-derived coatings showed a marked decrease in platelet adhesion during in vitro tests, highlighting the potential for reducing complications associated with long-term catheter use.

Mecanismo De Acción

The mechanism of action of 2-methacryloyloxyethyl chloroformate involves its reactivity with nucleophiles and its ability to undergo polymerization. The chloroformate group reacts with nucleophiles to form stable carbamate, carbonate, or thiocarbonate linkages. The methacryloyloxy group can initiate free radical polymerization, leading to the formation of polymers with desired properties.

Molecular Targets and Pathways:

Nucleophilic Substitution: The chloroformate group is targeted by nucleophiles, resulting in the formation of various derivatives.

Polymerization: The methacryloyloxy group participates in free radical polymerization, creating polymer chains with specific functionalities.

Comparación Con Compuestos Similares

2-Methacryloyloxyethyl phosphorylcholine: This compound also contains a methacryloyloxy group and is used to create biocompatible polymers with antifouling properties.

2-Acryloyloxyethyl chloroformate: Similar to 2-methacryloyloxyethyl chloroformate but with an acryloyloxy group, it is used in the synthesis of polymers with different reactivity and properties.

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both chloroformate and methacryloyloxy groups. This allows for versatile applications in polymer synthesis and surface modification, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

2-Methacryloyloxyethyl chloroformate (MECF) is a reactive compound used in various fields, particularly in polymer chemistry and biomedicine. Its biological activity is of significant interest due to its potential applications in drug delivery systems, biomaterials, and surface modifications for medical devices. This article provides a comprehensive overview of the biological activity of MECF, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

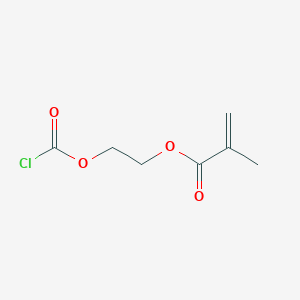

This compound is an ester derived from chloroformic acid and methacrylic acid. Its structure can be represented as follows:

This compound exhibits high reactivity due to the presence of the chloroformate group, making it suitable for various chemical modifications.

MECF's biological activity primarily stems from its ability to interact with biological macromolecules. The chloroformate group can react with nucleophiles such as amines and alcohols, leading to the formation of carbamate linkages. This reactivity is crucial for:

- Protein Modification : MECF can be used to modify proteins, enhancing their stability and functionality.

- Drug Delivery : The ability to conjugate drugs to polymeric carriers through carbamate bonds allows for controlled release and targeted delivery.

1. Biocompatible Polymers

MECF has been utilized in the synthesis of biocompatible polymers that mimic natural tissues. These polymers are designed to minimize adverse biological responses when implanted in the body.

- Example : Polymers incorporating MECF have shown reduced protein adsorption and cell adhesion, which are critical for applications in vascular grafts and stents.

2. Antithrombogenic Surfaces

Research indicates that surfaces modified with MECF exhibit antithrombogenic properties, making them suitable for blood-contacting medical devices.

- Case Study : A study demonstrated that coatings based on MECF significantly reduced platelet adhesion and activation when exposed to whole blood, thereby enhancing blood compatibility .

Table 1: Summary of Biological Studies Involving MECF

Propiedades

IUPAC Name |

2-carbonochloridoyloxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO4/c1-5(2)6(9)11-3-4-12-7(8)10/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGWIBINRGUHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.